N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(E)-bicyclo[221]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylidene with 2-nitrobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of N’-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide involves scaling up the laboratory synthesis process. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistency and quality of the product. The industrial process may also incorporate continuous flow techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of substituted products with different functional groups .
Scientific Research Applications
N’-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
Uniqueness
N’-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide is unique due to its specific bicyclic structure and the presence of both nitro and hydrazide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]hept-5-enylmethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C15H15N3O3/c19-15(13-3-1-2-4-14(13)18(20)21)17-16-9-12-8-10-5-6-11(12)7-10/h1-6,9-12H,7-8H2,(H,17,19)/b16-9+ |
InChI Key |
PBTGERFGSPGQIL-CXUHLZMHSA-N |
Isomeric SMILES |
C1C2CC(C1C=C2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1C2CC(C1C=C2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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